molecular formula C11H22N2O2 B3365838 (3S,4S)-(3-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester CAS No. 1262787-68-7

(3S,4S)-(3-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester

Cat. No.: B3365838
CAS No.: 1262787-68-7
M. Wt: 214.30
InChI Key: LHSNRJGZDUFKQT-IUCAKERBSA-N
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Description

(3S,4S)-(3-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester is a chemical compound known for its unique structural properties and potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperidine ring, which is a common motif in many pharmacologically active molecules, and a tert-butyl ester group, which can influence its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-(3-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.

    Introduction of the Methyl Group: The methyl group at the 3-position of the piperidine ring can be introduced via alkylation reactions using methylating agents such as methyl iodide.

    Carbamate Formation: The carbamic acid tert-butyl ester group is introduced through the reaction of the piperidine derivative with tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalytic processes can be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-(3-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which may convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, where halogenated derivatives can be formed using reagents like thionyl chloride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of a base.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3S,4S)-(3-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used to study the effects of piperidine derivatives on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets.

Medicine

In medicine, this compound may be investigated for its potential pharmacological properties. Piperidine derivatives are known for their activity in the central nervous system, and this compound could be a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of agrochemicals, pharmaceuticals, and other fine chemicals. Its stability and reactivity make it a valuable intermediate in various production processes.

Mechanism of Action

The mechanism of action of (3S,4S)-(3-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester involves its interaction with molecular targets such as enzymes or receptors. The piperidine ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The tert-butyl ester group may influence the compound’s pharmacokinetics, affecting its absorption, distribution, metabolism, and excretion.

Comparison with Similar Compounds

Similar Compounds

    (3S,4S)-(3-Methyl-piperidin-4-yl)-carbamic acid methyl ester: Similar structure but with a methyl ester group instead of a tert-butyl ester.

    (3S,4S)-(3-Methyl-piperidin-4-yl)-carbamic acid ethyl ester: Similar structure but with an ethyl ester group.

    (3S,4S)-(3-Methyl-piperidin-4-yl)-carbamic acid isopropyl ester: Similar structure but with an isopropyl ester group.

Uniqueness

The uniqueness of (3S,4S)-(3-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester lies in its tert-butyl ester group, which can provide steric hindrance and influence the compound’s reactivity and stability. This makes it distinct from other similar compounds with different ester groups, potentially leading to unique biological and chemical properties.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

tert-butyl N-[(3S,4S)-3-methylpiperidin-4-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8-7-12-6-5-9(8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHSNRJGZDUFKQT-IUCAKERBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCC1NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CNCC[C@@H]1NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,4S)-(3-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester
Reactant of Route 2
(3S,4S)-(3-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester
Reactant of Route 3
(3S,4S)-(3-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester
Reactant of Route 4
(3S,4S)-(3-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester
Reactant of Route 5
Reactant of Route 5
(3S,4S)-(3-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester
Reactant of Route 6
(3S,4S)-(3-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester

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